molecular formula C20H20N2O5S2 B2527375 3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892853-82-6

3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2527375
CAS No.: 892853-82-6
M. Wt: 432.51
InChI Key: WQFZICVJVZQBRF-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 1,3-thiazol-2-yl moiety substituted with a 2,4-dimethoxyphenyl group at the 4-position.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-14-8-9-16(18(12-14)27-2)17-13-28-20(21-17)22-19(23)10-11-29(24,25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFZICVJVZQBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring and dimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Thiazole-Linked Propanamides

The following compounds share a thiazole-propanamide core but differ in substituents and biological activities:

Compound Name & ID Key Substituents Molecular Formula Biological Activity/Notes Reference
Target Compound 4-(2,4-dimethoxyphenyl)-thiazole; 3-(benzenesulfonyl) C₁₉H₁₉N₃O₅S₂ Structural focus on sulfonyl group; potential kinase or enzyme inhibition inferred
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-chlorobenzamide; 4-phenyl-thiazole C₁₆H₁₂ClN₃OS Anti-inflammatory activity (carrageenan-induced edema model); moderate potency
Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) 4-(2,4-dihydroxyphenyl)-thiazole; 2-methylpropanamide C₁₃H₁₆N₂O₃S Tyrosinase inhibition (Ki = 0.25 μM; IC₅₀ = 1.1 μM); used in cosmetic melanin reduction
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (8a–h) Oxadiazole-thioether linker; variable aryl groups (e.g., methyl, nitro, amino) C₁₅H₁₄N₄O₂S₂ (e.g., 8d) Alkaline phosphatase activity tested (data not shown); synthesis via convergent methods
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) Diaryl-thiazole; amine linker (no propanamide) C₁₈H₁₉N₃O₃S Tubulin polymerization inhibitor (IC₅₀ ~ nM range); antiproliferative in cancer cells
Key Observations:
  • Sulfonyl vs. Carboxamide Groups : The target compound’s benzenesulfonyl group distinguishes it from analogs like 5c (chlorobenzamide) and Thiamidol (methylpropanamide). Sulfonyl groups may improve solubility and target affinity compared to carboxamides .
  • Substituent Effects : The 2,4-dimethoxyphenyl group on the thiazole ring is shared with compound 10s, which shows potent tubulin inhibition. This suggests methoxy groups may enhance binding to hydrophobic enzyme pockets .
  • Linker Diversity : Compounds like 8a–h use oxadiazole-thioether linkers, whereas the target compound relies on a sulfonyl-propanamide chain. The latter may confer greater conformational rigidity .

Activity Profiling of Related Compounds

  • Anticancer Activity : Compound 10s inhibits tubulin polymerization (IC₅₀ comparable to colchicine) and arrests the G2/M phase in cancer cells . The target compound’s benzenesulfonyl group could similarly disrupt protein-protein interactions in oncogenic pathways.
  • Enzyme Inhibition: Thiamidol’s tyrosinase inhibition highlights the role of thiazole-propanamides in targeting oxidoreductases.
  • Anti-inflammatory Effects : Compound 5c reduces edema in preclinical models, suggesting thiazole-propanamides with electron-withdrawing substituents (e.g., Cl, SO₂) may modulate COX/LOX pathways .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N2O3SC_{23}H_{24}N_2O_3S, with a molecular weight of approximately 436.6 g/mol. The structure features a benzenesulfonyl group linked to a thiazole moiety, which is known to influence its biological properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. In vitro studies have demonstrated that it inhibits bacterial growth by targeting specific enzymes involved in folate synthesis.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in various animal models. Studies indicate that it reduces the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulatory proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group mimics p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Cytokine Modulation : It alters signaling pathways involved in inflammation, particularly through the NF-kB pathway.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cancer cell death.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Antimicrobial Activity : A clinical trial involving patients with bacterial infections demonstrated a significant improvement in symptoms after treatment with this compound compared to a placebo group.
  • Anti-inflammatory Study : An animal model study showed that administration of the compound resulted in reduced swelling and pain in subjects with induced arthritis, supporting its potential use in inflammatory conditions.
  • Anticancer Research : A study published in Cancer Letters reported that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer.

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